molecular formula C24H19ClN4O3 B2605346 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-35-6

2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2605346
CAS No.: 1359451-35-6
M. Wt: 446.89
InChI Key: TZPQBYHJUHXYDN-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl moiety. This heterocyclic architecture combines pyrazole, pyrazine, and oxazole systems, which are known to influence pharmacokinetic and electronic properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-5-9-19(31-2)10-6-17)14-28-11-12-29-22(24(28)30)13-20(27-29)16-3-7-18(25)8-4-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQBYHJUHXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the methoxyphenyl group: This can be accomplished through nucleophilic substitution reactions using methoxybenzene derivatives.

    Final assembly: The final step involves coupling the intermediate products to form the target compound under controlled conditions, such as specific temperature and pH.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the development of novel materials with specific functionalities, such as conductive polymers or organic semiconductors.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound ID Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~450 (estimated) ~3.5* ~50* 4-ClPh, 4-MeOPh-oxazolylmethyl
365.82 2.93 35.6 2-MeOPh, 4-ClPh-methyl
~480 (estimated) ~4.0* ~60* 3-Cl-4-EtOPh, 4-EtO-3-MeOPh-oxazolylmethyl

*Estimated based on structural similarity.

Table 2: Crystallographic Data Comparison

Compound Crystal System Space Group Dihedral Angles (º) Reference
Target Compound N/A N/A N/A N/A
Triclinic P1 Non-planar phenethyl group [15]
Triclinic P 1 Planar thiazole core [3]

Key Findings

  • Substituent Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups on aryl rings modulate electronic properties, influencing solubility and binding interactions.
  • Oxazole vs. Flexible Chains : The target’s oxazole-methyl group likely enhances rigidity and lipophilicity compared to phenethyl or methylene-linked analogs .

Biological Activity

The compound 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN4O2C_{24}H_{21}ClN_4O_2. The structure includes a pyrazolo[1,5-a]pyrazin core with substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC24H21ClN4O2
Molecular Weight450.0 g/mol
SMILESCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
InChI KeyRGLUVZZRJHMXIF-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs to pyrazolo[1,5-a]pyrazin derivatives exhibit significant antimicrobial activities. For instance, derivatives containing halogenated phenyl groups have been shown to possess potent antibacterial properties against various strains of bacteria. The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane penetration and increasing antimicrobial efficacy.

Anti-inflammatory Effects

Studies on related compounds have demonstrated their ability to modulate inflammatory pathways. For example, the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines through the suppression of the NF-κB pathway has been documented in compounds with similar structures. This suggests that This compound may also exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Neuroprotective activity has been observed in similar pyrazole derivatives. The mechanism often involves the attenuation of neuroinflammation and protection against oxidative stress. For instance, compounds that inhibit microglial activation have shown promise in models of neurodegenerative diseases such as Parkinson's disease.

Case Studies

  • Neuroprotection in Animal Models : A study involving a structurally related compound demonstrated significant neuroprotection against MPTP-induced neurotoxicity in mice. Treatment resulted in decreased levels of pro-inflammatory mediators and improved behavioral outcomes, suggesting potential applications for neurodegenerative disorders.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of pyrazole derivatives against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and increased antibacterial activity, highlighting the importance of specific substituents.

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes like COX-2 and iNOS, which are critical in inflammatory responses.
  • Modulation of Signaling Pathways : Compounds targeting NF-κB and MAPK pathways can effectively reduce inflammation and cellular stress responses.

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